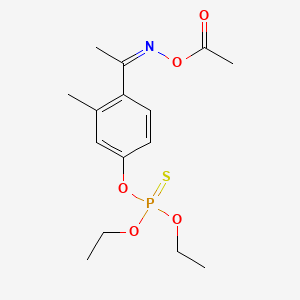
1-Piperazinecarboxylic acid, 4-(2-(isopentylamino)ethyl)-, isopropyl ester, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Piperazinecarboxylic acid, 4-(2-(isopentylamino)ethyl)-, isopropyl ester, hydrochloride is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxylic acid, 4-(2-(isopentylamino)ethyl)-, isopropyl ester, hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with diethyl carbonate under reflux conditions. This reaction forms the piperazine ring with ethyl groups attached to the nitrogen atoms.
Introduction of the Isopentylamino Group: The next step involves the introduction of the isopentylamino group. This can be achieved by reacting the piperazine derivative with isopentylamine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with isopropyl alcohol. This reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid, to form the isopropyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
1-Piperazinecarboxylic acid, 4-(2-(isopentylamino)ethyl)-, isopropyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the isopentylamino group, leading to the formation of corresponding oxides or amides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions can reduce the ester group to an alcohol or the piperazine ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopentylamino or ester groups are replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxides or amides.
Reduction: Formation of alcohols or more saturated piperazine derivatives.
Substitution: Formation of new derivatives with different functional groups.
科学研究应用
1-Piperazinecarboxylic acid, 4-(2-(isopentylamino)ethyl)-, isopropyl ester, hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate. Its piperazine ring is a common scaffold in drug design, and modifications to its structure can lead to the development of new therapeutic agents.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and targets. It can serve as a tool compound to study receptor interactions and enzyme inhibition.
Industrial Applications: The compound can be used as a building block in the synthesis of more complex molecules. Its versatility makes it valuable in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Piperazinecarboxylic acid, 4-(2-(isopentylamino)ethyl)-, isopropyl ester, hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, leading to modulation of their activity. The isopentylamino group can enhance the compound’s binding affinity and selectivity for certain targets. The ester group can influence the compound’s pharmacokinetic properties, such as absorption and distribution.
相似化合物的比较
Similar Compounds
1-Piperazinecarboxylic acid, ethyl ester: This compound has a similar piperazine ring but with an ethyl ester group instead of an isopropyl ester group.
1-Piperazinecarboxylic acid, 4-(2-(methylamino)ethyl)-, isopropyl ester: This compound has a methylamino group instead of an isopentylamino group.
Uniqueness
1-Piperazinecarboxylic acid, 4-(2-(isopentylamino)ethyl)-, isopropyl ester, hydrochloride is unique due to the presence of the isopentylamino group and the isopropyl ester group. These functional groups can enhance the compound’s biological activity and pharmacokinetic properties, making it a valuable compound for research and development.
属性
CAS 编号 |
24269-72-5 |
|---|---|
分子式 |
C15H32ClN3O2 |
分子量 |
321.89 g/mol |
IUPAC 名称 |
propan-2-yl 4-[2-(3-methylbutylamino)ethyl]piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H31N3O2.ClH/c1-13(2)5-6-16-7-8-17-9-11-18(12-10-17)15(19)20-14(3)4;/h13-14,16H,5-12H2,1-4H3;1H |
InChI 键 |
ZAYKHGZMPZHTCG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCNCCN1CCN(CC1)C(=O)OC(C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl N-[6-amino-5-nitro-4-[2-(4-sulfamoylphenyl)ethylamino]pyridin-2-yl]carbamate](/img/structure/B14709760.png)



![(E)-N,1-Bis[4-(pentyloxy)phenyl]methanimine](/img/structure/B14709785.png)









